molecular formula C10H13NO B14648096 4-Anilinobut-2-en-1-ol CAS No. 53780-73-7

4-Anilinobut-2-en-1-ol

Cat. No.: B14648096
CAS No.: 53780-73-7
M. Wt: 163.22 g/mol
InChI Key: NUNBPYLKUMUGPU-UHFFFAOYSA-N
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Description

4-Anilinobut-2-en-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO. It contains a phenyl group attached to a butenol chain, making it a versatile molecule in organic synthesis and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Anilinobut-2-en-1-ol can be synthesized through several methods. One common route involves the reaction of aniline with but-2-en-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Anilinobut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols or amines .

Scientific Research Applications

4-Anilinobut-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilinobut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Anilinobut-2-en-1-ol: C₁₀H₁₃NO

    4-Anilinobut-2-en-1-one: C₁₀H₁₁NO

    4-Anilinobut-2-en-1-amine: C₁₀H₁₄N₂

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. The presence of both a phenyl group and a hydroxyl group allows for diverse reactivity and applications compared to similar compounds .

Properties

CAS No.

53780-73-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-anilinobut-2-en-1-ol

InChI

InChI=1S/C10H13NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-7,11-12H,8-9H2

InChI Key

NUNBPYLKUMUGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC=CCO

Origin of Product

United States

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